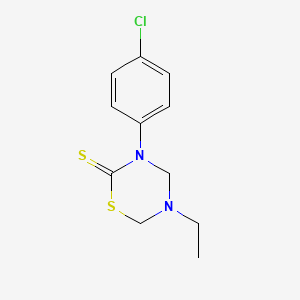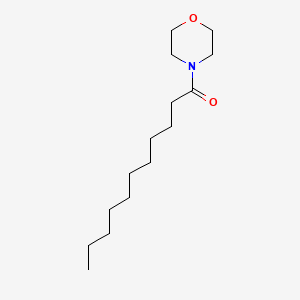
1-Undecanone, 1-morpholino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecanone, 1-morpholino- is an organic compound with the molecular formula C15H29NO2 It is a ketone derivative where the carbonyl group is bonded to an undecanone chain and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecanone, 1-morpholino- can be synthesized through a multi-step process involving the reaction of undecanone with morpholine. The typical synthetic route involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting undecanone with a suitable reagent such as a halogenating agent.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under controlled conditions to yield 1-Undecanone, 1-morpholino-.
Industrial Production Methods
Industrial production of 1-Undecanone, 1-morpholino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Undecanone, 1-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
1-Undecanone, 1-morpholino- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool for gene silencing and other molecular biology techniques.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Undecanone, 1-morpholino- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Silencing: Interact with nucleic acids to modulate gene expression and inhibit the translation of specific mRNAs.
Cell Signaling: Influence cell signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-Undecanone, 1-morpholino- can be compared with other similar compounds, such as:
1-Undecanone: A simpler ketone derivative without the morpholine ring, used in various chemical applications.
Morpholine: A heterocyclic amine used as a building block in organic synthesis and as a corrosion inhibitor.
Other Morpholino Derivatives: Compounds with similar structures but different substituents, used in various research and industrial applications.
Properties
CAS No. |
32972-24-0 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
1-morpholin-4-ylundecan-1-one |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2-14H2,1H3 |
InChI Key |
DIVMORBOGQJESX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

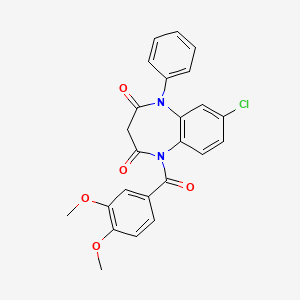

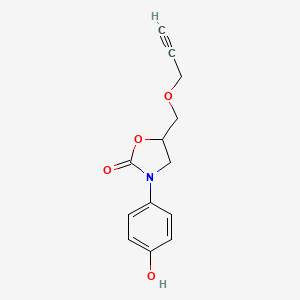
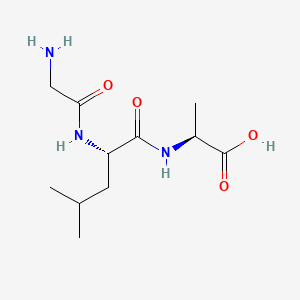
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
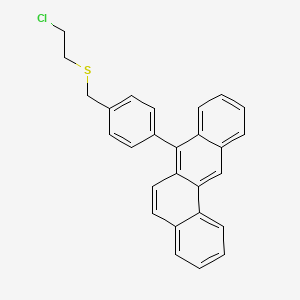
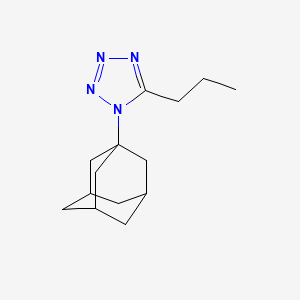

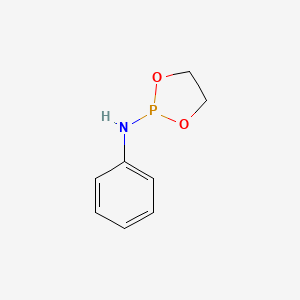
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
